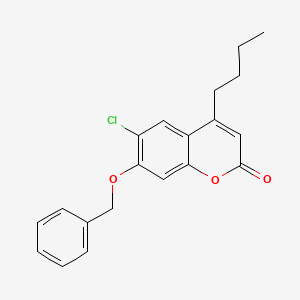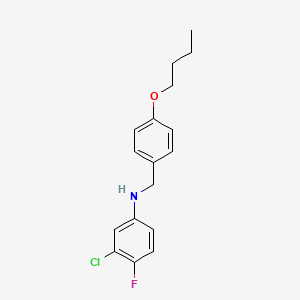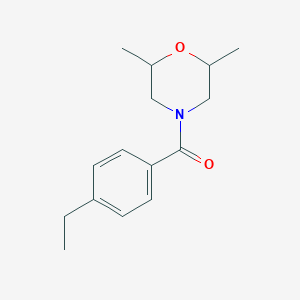
N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide, also known as CPPC, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. CPPC belongs to the class of pyrazole derivatives, which have been extensively studied for their pharmacological activities. In
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in cells. This compound has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been found to inhibit the activity of voltage-gated sodium channels, which are important for the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In neurons, this compound enhances the activity of GABA receptors, which leads to the inhibition of neuronal excitability. This compound has also been found to inhibit the activity of voltage-gated sodium channels, which reduces the propagation of action potentials in neurons. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In immune cells, this compound inhibits the production of pro-inflammatory cytokines, which reduces inflammation and the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for its target receptors. This compound is also relatively easy to synthesize and can be obtained in high yield. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by optimizing the experimental conditions and using appropriate controls.
Orientations Futures
There are several future directions for the research of N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide, including the investigation of its activity in animal models and its potential therapeutic applications. This compound has shown promising results in vitro, and further studies are needed to determine its efficacy and safety in vivo. This compound could also be used as a lead compound for the development of new drugs with improved pharmacological properties. Finally, the mechanism of action of this compound could be further elucidated to understand its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 4-chlorophenyl hydrazine with ethyl cyanoacetate and phenylhydrazine in the presence of acetic acid and refluxing for several hours. The resulting product is then treated with acetic anhydride and triethylamine to obtain this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent ratio.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in various fields of research, including neuroscience, cancer biology, and immunology. In neuroscience, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been investigated for its anti-tumor activity in cancer cells, where it induces cell cycle arrest and apoptosis. In immunology, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c20-15-7-9-16(10-8-15)22-19(25)17-13-24(12-4-11-21)23-18(17)14-5-2-1-3-6-14/h1-3,5-10,13H,4,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNSAENSAUCAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)Cl)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5199464.png)
![3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5199467.png)


![3-chloro-4-ethoxy-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5199494.png)
![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5199501.png)

![1-(1-benzothien-2-ylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5199519.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5199523.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(3-phenyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5199532.png)


![N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5199542.png)

